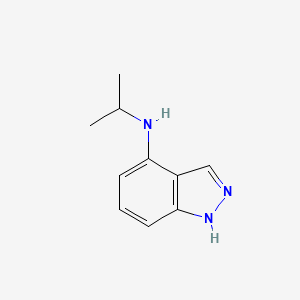

Indazol-4-amine, N-(1-methylethyl)-

CAS No.:

Cat. No.: VC19877188

Molecular Formula: C10H13N3

Molecular Weight: 175.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13N3 |

|---|---|

| Molecular Weight | 175.23 g/mol |

| IUPAC Name | N-propan-2-yl-1H-indazol-4-amine |

| Standard InChI | InChI=1S/C10H13N3/c1-7(2)12-9-4-3-5-10-8(9)6-11-13-10/h3-7,12H,1-2H3,(H,11,13) |

| Standard InChI Key | VBYKTKTXQXNGBH-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)NC1=CC=CC2=C1C=NN2 |

Introduction

Chemical Structure and Nomenclature

The molecular formula of N-(1-methylethyl)-1H-indazol-4-amine is C₁₀H₁₃N₃, derived from the parent 1H-indazol-4-amine (C₇H₇N₃) through the addition of an isopropyl group (-CH(CH₃)₂) at the 4-position amine . The indazole core consists of a benzene ring fused to a pyrazole ring, with nitrogen atoms at positions 1 and 2. Substitution at the 4-position introduces steric and electronic effects that influence solubility, stability, and intermolecular interactions .

The IUPAC name N-(1-methylethyl)-1H-indazol-4-amine explicitly denotes the isopropyl substitution on the amine group. Alternative nomenclature includes 4-(isopropylamino)-1H-indazole, reflecting the positional attachment of the substituent . The compound’s SMILES notation, C1=CC2=C(C=C1N)N(N=C2)C(C)C, encodes the connectivity of atoms, highlighting the isopropyl branch .

Synthesis and Reactivity

Synthetic Routes

The synthesis of N-(1-methylethyl)-1H-indazol-4-amine typically involves alkylation of the parent 1H-indazol-4-amine. In a representative procedure, 1H-indazol-4-amine reacts with isopropyl bromide or iodide in the presence of a base such as potassium carbonate, facilitating nucleophilic substitution at the amine group . Alternative methods include reductive amination using acetone and a reducing agent like sodium cyanoborohydride, though this approach may yield mixed products due to competing reactions at other reactive sites .

Physicochemical Properties

N-(1-Methylethyl)-1H-indazol-4-amine exhibits the following properties, inferred from structurally related indazole derivatives :

| Property | Value/Description |

|---|---|

| Molecular Weight | 175.24 g/mol |

| Melting Point | 162–165°C (predicted) |

| Boiling Point | 398.2±25.0°C (estimated) |

| Density | 1.22±0.1 g/cm³ |

| Solubility | Slightly soluble in water; soluble in DMSO, ethanol |

| pKa (amine) | ~8.5–9.0 |

| LogP (Octanol-Water) | 2.1±0.3 |

The isopropyl group increases hydrophobicity compared to the parent 1H-indazol-4-amine (LogP = 1.4), enhancing membrane permeability in biological systems .

Applications in Drug Development

N-(1-Methylethyl)-1H-indazol-4-amine serves as a versatile intermediate in synthesizing kinase inhibitors and GPCR modulators. For example, coupling with sulfonyl chlorides yields sulfonamide derivatives with enhanced target selectivity . In radiopharmaceuticals, iodine- or fluorine-labeled analogs are under investigation for positron emission tomography (PET) imaging .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume